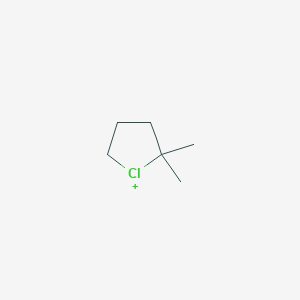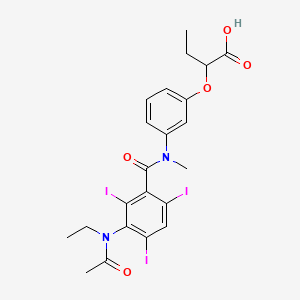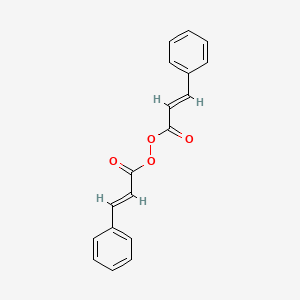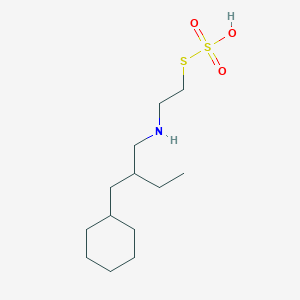
Nickel;samarium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel and samarium form a variety of compounds, often used in advanced materials and catalysis. These compounds leverage the unique properties of both elements: nickel’s catalytic abilities and samarium’s magnetic and electronic characteristics. Nickel-samarium compounds are particularly notable for their applications in catalysis, magnetic materials, and hydrogen evolution reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel-samarium compounds can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and vapor-solid reactions. For instance, nickel-aluminum layered double hydroxide with aluminum ions partially substituted by samarium can be synthesized via co-precipitation followed by hydrothermal treatment . Another method involves the synthesis of samarium-doped nickel phosphide through a two-step vapor-solid reaction technique .
Industrial Production Methods
In industrial settings, nickel-samarium compounds are often produced using high-temperature solid-state reactions. These methods typically involve the reduction of nickel and samarium oxides or salts at elevated temperatures, sometimes under controlled atmospheres to prevent oxidation.
Analyse Chemischer Reaktionen
Types of Reactions
Nickel-samarium compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form oxides, which are often used in catalysis.
Reduction: Samarium in nickel-samarium compounds can act as a reducing agent, facilitating the reduction of other compounds.
Substitution: Nickel-samarium compounds can participate in substitution reactions, where one element in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving nickel-samarium compounds include hydrogen, oxygen, and various acids and bases. Reaction conditions often involve high temperatures and controlled atmospheres to ensure the desired reaction pathway.
Major Products
Major products formed from reactions involving nickel-samarium compounds include mixed oxides, phosphides, and other complex materials. For example, the catalytic partial oxidation of methane using nickel/samarium-doped ceria produces syngas (a mixture of carbon monoxide and hydrogen) .
Wissenschaftliche Forschungsanwendungen
Nickel-samarium compounds have a wide range of scientific research applications:
Magnetic Materials: Due to their unique magnetic properties, nickel-samarium compounds are used in the development of advanced magnetic materials.
Hydrogen Evolution Reactions: Samarium-doped nickel phosphide has shown enhanced activity in hydrogen evolution reactions, making it a promising material for hydrogen production.
Wirkmechanismus
The mechanism by which nickel-samarium compounds exert their effects often involves a synergistic interaction between nickel and samarium. For example, in catalytic applications, the interaction between nickel and samarium enhances the catalytic activity by optimizing oxygen vacancies and ion diffusivity . In hydrogen evolution reactions, samarium doping improves the electrochemical properties of nickel phosphide, such as particle size, specific surface area, and charge transfer ability .
Vergleich Mit ähnlichen Verbindungen
Nickel-samarium compounds can be compared with other similar compounds, such as:
Nickel-Gadolinium Compounds: Both nickel-gadolinium and nickel-samarium compounds exhibit unique magnetic properties, but nickel-samarium compounds often show higher saturation magnetization.
Samarium(II) Iodide: Samarium(II) iodide is a well-known reducing agent, similar to the reducing properties observed in some nickel-samarium compounds.
Nickel-Ceria Compounds: Nickel-ceria compounds are widely used in catalysis, similar to nickel-samarium-doped ceria, but the addition of samarium often enhances the catalytic performance.
Eigenschaften
CAS-Nummer |
12300-10-6 |
|---|---|
Molekularformel |
Ni3Sm |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
nickel;samarium |
InChI |
InChI=1S/3Ni.Sm |
InChI-Schlüssel |
VBYMTAQEANVTLG-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[Sm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


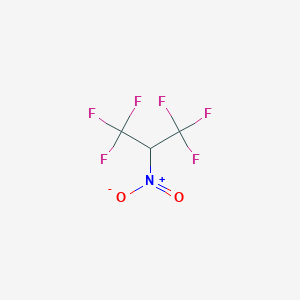



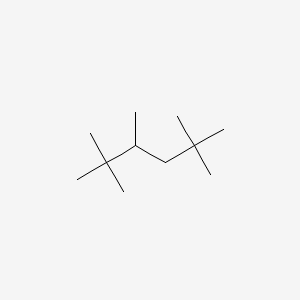
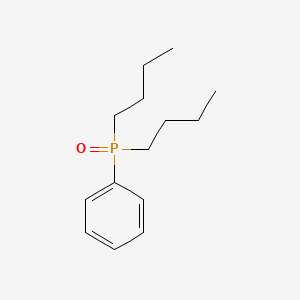
![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
